molecular formula C6H15ClN2S B1433492 4-(Ethylsulfanyl)butanimidamide hydrochloride CAS No. 1795462-69-9

4-(Ethylsulfanyl)butanimidamide hydrochloride

Cat. No. B1433492
CAS RN: 1795462-69-9
M. Wt: 182.72 g/mol
InChI Key: PRLWTDKURDUKIN-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)butanimidamide hydrochloride, commonly known as ESBAH, is an organic compound belonging to the class of heterocyclic amides. It is a derivative of 4-aminobutanimidamide and is used in various scientific research applications. ESBAH has been found to have a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.

Scientific Research Applications

  • Antimycobacterial Agents : A study demonstrated the synthesis of novel compounds, including ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, through a four-component reaction involving ethyl-3-oxo-4-(arylsulfanyl)butanoate. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, with one compound being notably more potent than first-line anti-tuberculosis drugs (Suresh Kumar Raju et al., 2010).

  • Pesticide Influence on Nematode Populations : Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a related compound, was found to effectively control nematode populations on centipede grass, highlighting its potential use in agriculture (A. W. Johnson, 1970).

  • Biocatalysis in Drug Metabolism : A study explored the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, using microbial-based systems for structural characterization by nuclear magnetic resonance spectroscopy (M. Zmijewski et al., 2006).

  • Cyanide Intoxication Antidotes : Research on sulfane sulfur donors (SSDs) for treating cyanide intoxication identified compounds that provided significant protection against cyanide toxicity. These findings are important for developing treatments for cyanide exposure (S. Baskin et al., 1999).

  • Synthesis of Organic Compounds : The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate was achieved through a reaction involving ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting the chemical's role in organic synthesis (N. Pokhodylo & M. Obushak, 2019).

properties

IUPAC Name

4-ethylsulfanylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.ClH/c1-2-9-5-3-4-6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLWTDKURDUKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfanyl)butanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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